![molecular formula C20H11Cl2NO3 B2921935 5,6-dichloro-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 313259-57-3](/img/structure/B2921935.png)
5,6-dichloro-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5,6-dichloro-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. It is commonly used in scientific research for its unique chemical properties and potential applications in various fields such as medicine, agriculture, and materials science. In
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
5,6-dichloro-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory mediators, and inhibit the activity of specific enzymes and signaling pathways. In vivo studies have shown that it can reduce inflammation, inhibit tumor growth, and improve the efficacy of chemotherapy drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5,6-dichloro-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its unique chemical structure and properties. It can be easily synthesized in high yield and purity, making it readily available for use in various research applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for the research on 5,6-dichloro-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its potential as an anti-cancer agent and explore its efficacy in combination with other chemotherapy drugs. Another direction is to study its potential as a pesticide and herbicide and evaluate its safety and efficacy in agricultural settings. Additionally, there is a need for further research to understand its mechanism of action and identify potential targets for therapeutic intervention. Finally, there is a need to explore its potential as a building block for the synthesis of novel materials with unique properties.
Synthesis Methods
The synthesis of 5,6-dichloro-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione involves the reaction between 4-phenoxybenzaldehyde and 5,6-dichloro-1,3-isobenzofurandione in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product in high yield and purity.
Scientific Research Applications
5,6-dichloro-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione has been extensively used in scientific research for its potential applications in various fields. In medicine, it has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been investigated for its potential as a pesticide and herbicide. In materials science, it has been explored for its potential as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
5,6-dichloro-2-(4-phenoxyphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO3/c21-17-10-15-16(11-18(17)22)20(25)23(19(15)24)12-6-8-14(9-7-12)26-13-4-2-1-3-5-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGXLFDIBGVCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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